[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
The compound [1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone features a biphenyl core linked via a ketone bridge to a piperazine ring substituted with a phenyltetrazolylmethyl group. This structure combines three pharmacophoric elements:
Properties
IUPAC Name |
(4-phenylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c32-25(22-13-11-21(12-14-22)20-7-3-1-4-8-20)30-17-15-29(16-18-30)19-24-26-27-28-31(24)23-9-5-2-6-10-23/h1-14H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESSZBSSWUQXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, commonly referred to as a biphenyl-tetrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its complex structure, exhibits various pharmacological properties that warrant detailed examination.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 424.51 g/mol. The IUPAC name for this compound is (4-phenylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone. Its structure features a biphenyl core linked to a piperazine moiety and a tetrazole ring, which are known for enhancing biological activity through various mechanisms.
Antifungal Activity
Research indicates that tetrazole derivatives, including compounds structurally related to this compound, exhibit significant antifungal properties. For instance, a study demonstrated that certain tetrazole derivatives effectively inhibited the growth of various Candida species, including fluconazole-resistant strains. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance antifungal potency by improving interactions with fungal cell membranes and enzymes involved in cell wall synthesis .
Antibacterial Activity
Similar compounds have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. A notable study reported that derivatives with tetrazole rings displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of the biphenyl and piperazine structures contributes to their lipophilicity, facilitating membrane penetration and enhancing antibacterial efficacy.
Antiamoebic Activity
The antiamoebic potential of related tetrazole compounds has also been explored. Compounds featuring the tetrazole moiety demonstrated significant activity against Entamoeba histolytica, with IC50 values indicating potent inhibition of amoebic growth . This suggests that this compound could be a candidate for further development in treating amoebiasis.
Structure–Activity Relationship (SAR)
The SAR studies conducted on similar compounds highlight several key factors influencing biological activity:
- Substitution Patterns : The position of substituents on the phenyl rings significantly affects binding affinity and biological efficacy.
- Hydrophobicity : Increased hydrophobicity enhances cellular permeability, which is crucial for antifungal and antibacterial activities.
- Molecular Interactions : Hydrogen bonding and π-stacking interactions play critical roles in enhancing the binding to target enzymes or receptors within pathogens .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Antifungal Efficacy : A series of 5,6-dihydrotetrazolo[1,5-c]quinazolines were evaluated for their antifungal properties against resistant strains of Candida. The most active derivative showed an MIC value lower than that of standard antifungal agents .
- Antibacterial Screening : Research on pyrrole-benzamide derivatives indicated potent activity against Staphylococcus aureus with MIC values comparable to established antibiotics like ciprofloxacin .
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
Research has indicated that compounds containing the tetrazole moiety, similar to [1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, exhibit significant antihypertensive effects. Tetrazole derivatives are known to act as angiotensin II receptor antagonists, which are crucial in managing hypertension. Studies have shown that modifications to the piperazine ring can enhance the bioactivity of these compounds, leading to improved therapeutic profiles.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of tetrazole-containing compounds. For instance, derivatives of tetrazole have demonstrated cytotoxicity against various cancer cell lines. The structural characteristics of this compound suggest that it may interact with biological targets involved in cancer proliferation and survival pathways.
Neuropharmacology
Anxiolytic and Antidepressant Effects
Compounds with piperazine structures are often explored for their anxiolytic and antidepressant properties. The incorporation of the tetrazole group can enhance these effects by modulating neurotransmitter systems such as serotonin and dopamine. Preclinical studies have shown that similar compounds can reduce anxiety-like behaviors in animal models, indicating a potential application for treating anxiety disorders.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
The antimicrobial efficacy of tetrazole derivatives has been documented in various studies. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antihypertensive Efficacy
In a study conducted by Sharma et al., several tetrazole derivatives were synthesized and evaluated for their antihypertensive effects in rodent models. The results indicated that modifications to the biphenyl structure significantly enhanced efficacy compared to standard antihypertensive drugs.
Case Study 2: Anticancer Activity Evaluation
A research team led by Siddiqui et al. synthesized various piperazine-tetrazole hybrids and tested their cytotoxic effects on human cancer cell lines. The study found that certain structural modifications led to increased apoptosis in cancer cells, suggesting a promising avenue for drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrazole-Containing Angiotensin II Receptor Antagonists
TCV-116 (Prodrug of CV-11974)
- Structure : Contains a biphenyl-tetrazole linked to a benzimidazole-carboxylate.
- Key Differences: The target compound replaces the benzimidazole-carboxylate with a piperazine-methanone group.
- Pharmacology : TCV-116 shows potent antihypertensive effects (ED25 = 0.68 mg/kg in SHRs) due to sustained AT1 receptor blockade .
Olmesartan Medoxomil
- Structure : Features a biphenyl-tetrazole with an imidazole-carboxylate and a medoxomil ester prodrug moiety.
- Key Differences : The target compound lacks the ester prodrug group and substitutes the imidazole with piperazine.
- Pharmacology : Olmesartan’s active metabolite has an ED50 of 0.03 mg/kg in renal hypertensive models .
ARC Series (ARC36, ARC76)
Piperazine/Tetrazole Hybrids
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Structure: Fluorophenyl-tetrazole linked to piperazine via a methyl group, with a thienyl-ethanone substituent.
- Key Differences : The target compound uses a biphenyl core instead of thiophene, enhancing hydrophobic interactions.
- Synthesis: Prepared via nucleophilic substitution of bromoethanone intermediates .
N-Methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4'-(trifluoromethyl)biphenyl)pyrazol-3-yl)propanamide
- Structure : Piperazine linked to a trifluoromethyl-biphenyl-pyrazole.
- Key Differences : The pyrazole core vs. the target’s tetrazole may influence receptor selectivity.
Imidazole/Tetrazole Derivatives
1H-Imidazol-5-ol,2-propyl-1-[[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-4-(trifluoromethyl)
Structural and Pharmacological Data Table
| Compound | Molecular Weight (g/mol) | Key Substituents | Target Receptor | Potency (ED50/IC50) |
|---|---|---|---|---|
| Target Compound | ~385 | Biphenyl, piperazine, phenyltetrazole | AT1 (Predicted) | N/A |
| TCV-116 (CV-11974) | 436.45 | Biphenyl-tetrazole, benzimidazole | AT1 | 0.0027 mg/kg (IV) |
| Olmesartan Medoxomil | 446.45 | Biphenyl-tetrazole, imidazole | AT1 | 0.03 mg/kg |
| 1-(4-Fluorophenyl-tetrazolyl)piperazine | 392.43 | Fluorophenyl-tetrazole, thiophene | AT1 (Predicted) | N/A |
| ARC76 | 429.47 | Biphenyl-tetrazole, indazole | AT1 | <1 µM |
Key Observations
Tetrazole Positioning : Ortho-substitution on biphenyl (as in TCV-116) is optimal for AT1 binding. The target compound’s tetrazole is on the piperazine methyl group, which may alter binding kinetics .
Synthetic Challenges: Coupling the biphenyl-methanone to tetrazolylmethylpiperazine requires careful optimization of nucleophilic substitution conditions .
Q & A
What are the optimized multi-step synthesis protocols for [1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?
Level: Basic
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. A common approach includes:
Piperazine functionalization : Reacting 1-phenyl-1H-tetrazole-5-methanol with piperazine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the tetrazole-methyl group .
Methanone formation : Coupling the functionalized piperazine with biphenyl-4-carbonyl chloride via Schotten-Baumann reaction (in dichloromethane with triethylamine as a base) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Key variables : Catalysts (e.g., palladium for cross-coupling), temperature control (0–25°C for stability), and inert atmosphere (N₂) to prevent oxidation .
How can contradictory yield data in the synthesis of this compound be resolved?
Level: Advanced
Methodological Answer:
Discrepancies in yields (e.g., 40–75% in step 1) often stem from:
- Catalyst efficiency : Use of Pd(OAc)₂ vs. Pd(PPh₃)₄ impacts Suzuki coupling efficiency. Systematic screening via Design of Experiments (DoE) can optimize catalyst loading .
- Reaction time : Prolonged heating (>12 hours) may degrade intermediates. Monitor via TLC or HPLC to terminate reactions at optimal conversion .
- Workup protocols : Incomplete extraction (pH adjustment critical for amine-containing intermediates) or solvent polarity mismatches during crystallization .
What analytical techniques are critical for characterizing this compound's purity and structure?
Level: Basic
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm biphenyl (δ 7.4–7.6 ppm), piperazine (δ 2.5–3.5 ppm), and tetrazole (δ 8.1–8.3 ppm) moieties .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%); retention time ~12 minutes .
- Mass spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 483.2 .
What receptor interaction studies have been conducted, and what methodological approaches are used?
Level: Advanced
Methodological Answer:
- In vitro assays : Radioligand binding (³H-labeled antagonists) for GPCR targets (e.g., serotonin 5-HT₆ receptor, IC₅₀ ~50 nM) .
- Molecular docking : AutoDock Vina simulations to map tetrazole-piperazine interactions with receptor hydrophobic pockets (e.g., π-π stacking with Phe residue) .
- Functional assays : cAMP modulation in HEK293 cells transfected with target receptors to confirm inverse agonism .
How does modifying the tetrazole or piperazine moieties affect biological activity?
Level: Advanced
Methodological Answer:
- Tetrazole substitutions : Replacing phenyl with electron-withdrawing groups (e.g., 4-F-phenyl) increases metabolic stability but reduces solubility (logP increases by 0.5) .
- Piperazine modifications : Adding methyl groups (e.g., 4-methylpiperazine) enhances blood-brain barrier penetration (PSA <75 Ų) but may lower receptor affinity .
SAR Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Methoxybenzyl on piperazine | ↑ Solubility, ↓ CYP3A4 inhibition | |
| 5-Bromo-tetrazole | ↑ Binding affinity (IC₅₀ improves 2-fold) |
What are common side reactions during synthesis, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Tetrazole ring opening : Occurs under acidic conditions. Mitigation: Use pH 7–8 buffers during workup .
- Piperazine dimerization : Prevented by slow addition of carbonyl chloride (1 eq.) at 0°C .
- Byproducts : N-Oxide formation in piperazine. Add antioxidants (e.g., BHT) and avoid prolonged air exposure .
What computational models predict the compound's pharmacokinetics?
Level: Advanced
Methodological Answer:
- QSAR models : Use Molinspiration or SwissADME to predict logP (3.2), PSA (85 Ų), and bioavailability (F = 65%) .
- MD simulations : GROMACS for membrane permeability (ΔG = −15 kcal/mol for bilayer insertion) .
- ADMET : ProTox-II for toxicity risks (LD₅₀ ~300 mg/kg in rats; hepatotoxicity flagged) .
How to design bioactivity assays for this compound?
Level: Intermediate
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC against S. aureus; 24-hour incubation, [compound] 0.1–100 µg/mL) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition, IC₅₀ determination via Celecoxib control) .
- Cytotoxicity : MTT assay in HepG2 cells (48-hour exposure, EC₅₀ calculation) .
What are the stability challenges under varying conditions?
Level: Intermediate
Methodological Answer:
- Photodegradation : UV light (λ = 254 nm) causes biphenyl cleavage. Store in amber vials at −20°C .
- Hydrolysis : Susceptible to esterase-like cleavage in plasma (t₁/₂ = 2 hours). Stabilize with lyophilization .
- Oxidation : Piperazine ring forms N-oxide at >40°C. Use nitrogen atmosphere during storage .
How to resolve discrepancies in bioactivity data across studies?
Level: Advanced
Methodological Answer:
- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO for GPCR assays) and normalize to reference compounds .
- Data normalization : Express IC₅₀ values relative to internal controls (e.g., clozapine for 5-HT₆) to account for batch variability .
- Meta-analysis : Use tools like RevMan to pool data from ≥3 independent studies, adjusting for solvent/DMSO effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
